(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid typically involves the protection of the amino group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve the use of di-tert-butyl dicarbonate and a suitable base. The reaction conditions are optimized to ensure high yield and purity of the product. The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids: Such as trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid has several scientific research applications, including:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Utilized in the synthesis of biologically active peptides and proteins.
Medicine: Employed in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .
Comparison with Similar Compounds
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-2-(phenylmethyl)propanoic acid: Similar structure but with a phenyl group instead of a naphthalenyl group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(benzyl)propanoic acid: Another similar compound with a benzyl group.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is unique due to the presence of the naphthalenyl group, which can impart different chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-15(17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m0/s1 |
InChI Key |
WXQGOWCFXXGOLZ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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